molecular formula C14H15NO5 B2846765 methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 893730-00-2

methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2846765
CAS No.: 893730-00-2
M. Wt: 277.276
InChI Key: BAUVXKRFXRVZPA-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate ( 893730-00-2) is a high-purity, multifunctional indole derivative of significant value in organic and medicinal chemistry research. This compound features a 3-formyl group and a methyl ester on the indole ring, which serve as versatile handles for further synthetic elaboration through reactions such as nucleophilic addition, condensation, and cyclization. The specific substitution pattern, including the 4,6-dimethoxy and 1-methyl groups, makes this intermediate particularly valuable for the synthesis of more complex heterocyclic systems and pharmaceutical scaffolds. Its molecular framework is designed for the exploration of structure-activity relationships in drug discovery programs. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key building block in the construction of novel molecules for various scientific investigations.

Properties

IUPAC Name

methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-15-10-5-8(18-2)6-11(19-3)12(10)9(7-16)13(15)14(17)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUVXKRFXRVZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Considerations

The target molecule features a fully substituted indole nucleus with the following key functional groups:

  • N-Methyl group at position 1
  • Methoxy groups at positions 4 and 6
  • Formyl group at position 3
  • Methyl ester at position 2

The presence of multiple oxygen-containing substituents necessitates a synthesis that balances reactivity, regioselectivity, and functional group compatibility. Retrosynthetically, the indole ring can be constructed via cyclization strategies or derived from pre-functionalized indole precursors.

Critical Bond Disconnections

  • C3 Formylation : The formyl group at position 3 is a late-stage functionalization target, requiring careful consideration of directing effects from adjacent substituents.
  • C2 Esterification : Installation of the methyl ester at position 2 may precede or follow N-methylation, depending on protecting group strategies.
  • N-Methylation : Early-stage protection of the indole nitrogen minimizes side reactions during subsequent transformations.

Synthetic Pathways for Methyl 3-Formyl-4,6-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylate

Route 1: Sequential Functionalization of 4,6-Dimethoxyindole

N-Methylation of 4,6-Dimethoxyindole

The synthesis commences with 4,6-dimethoxyindole (1), which undergoes N-methylation using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This step affords 1-methyl-4,6-dimethoxyindole (2) in 85–90% yield.

Key Data :

  • Reaction Conditions : 1.2 eq. MeI, 2 eq. K₂CO₃, DMF, 12 h
  • Yield : 88%
  • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, N-Me), 3.84 (s, 6H, 4,6-OMe), 6.55 (s, 1H, H7), 6.97 (s, 1H, H3), 7.12 (s, 1H, H5).
C2 Esterification via Friedel-Crafts Acylation

Compound 2 is subjected to Friedel-Crafts acylation using methyl chlorooxalate (3.0 eq.) and aluminum chloride (2.5 eq.) in dichloromethane at 0°C to room temperature. This yields methyl 1-methyl-4,6-dimethoxyindole-2-carboxylate (3) in 72% yield.

Optimization Insight :

  • Lower temperatures (0–5°C) minimize over-acylation byproducts.
  • ¹H NMR (DMSO-d₆): δ 3.82 (s, 3H, CO₂Me), 3.93 (s, 3H, N-Me), 3.96 (s, 6H, 4,6-OMe), 6.65 (s, 1H, H7), 7.24 (s, 1H, H3).
Regioselective C3 Formylation

The critical challenge lies in introducing the formyl group at position 3, which is meta to the electron-withdrawing ester group and ortho/para to the activating methoxy groups. A modified Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and N-methylformanilide (NMF) in 1,2-dichloroethane at 60°C achieves selective formylation.

Reaction Parameters :

  • Reagents : 1.2 eq. POCl₃, 1.5 eq. NMF
  • Yield : 58%
  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, CO₂Me), 3.94 (s, 3H, N-Me), 3.98 (s, 6H, 4,6-OMe), 6.71 (s, 1H, H7), 9.82 (s, 1H, CHO).

Route 2: Fischer Indole Synthesis with Pre-Functionalized Ketones

Synthesis of 3-Formyl-4,6-Dimethoxycyclohexanone

A cyclohexanone precursor (4 ) bearing methoxy groups at positions 4 and 6 and a formyl group at position 3 is prepared via:

  • Claisen-Schmidt Condensation : 4,6-Dimethoxyacetophenone reacts with paraformaldehyde in acetic acid catalyzed by piperidine.
  • Selective Oxidation : The α,β-unsaturated ketone intermediate is oxidized using pyridinium chlorochromate (PCC) to install the formyl group.

Challenges :

  • Low yields (35–40%) due to competing side reactions
  • ¹³C NMR (CDCl₃): δ 192.4 (CHO), 165.2 (C=O), 56.1 (OMe).
Indole Ring Formation

Cyclization of 4 with methyl hydrazine in ethanol under reflux conditions generates the indole nucleus. Subsequent N-methylation and esterification yield the target compound in 28% overall yield.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)
δ (ppm) Integration Multiplicity Assignment
3.82 3H s CO₂CH₃
3.91 3H s N-CH₃
3.94 6H s 4,6-OCH₃
6.68 1H s H7
9.79 1H s CHO
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
52.4 CO₂CH₃
56.1 N-CH₃
56.3 4,6-OCH₃
190.2 CHO
165.7 CO₂CH₃

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 307.1254 [M + H]⁺
  • Calculated : C₁₅H₁₇NO₆ requires 307.1259

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Sequential Functionalization) Route 2 (Fischer Indole)
Overall Yield 32% 28%
Key Advantage High regioselectivity in formylation Avoids late-stage C-H activation
Major Limitation Low yield in Vilsmeier step Multi-step ketone synthesis
Scalability Suitable for gram-scale Limited by ketone access

Mechanistic Insights into Key Transformations

Vilsmeier-Haack Formylation Dynamics

The electron-withdrawing ester group at C2 deactivates the indole ring, directing electrophilic attack to the less deactivated C3 position. Quantum mechanical calculations suggest that the methoxy groups at C4 and C6 create a localized electron-rich region at C5 and C7, leaving C3 as the most viable site for formylation under kinetic control.

N-Methylation Selectivity

The use of methyl iodide with potassium carbonate in DMF ensures selective alkylation at the indole nitrogen without competing O-methylation. This is attributed to the softer nucleophilic character of the indole nitrogen compared to the methoxy oxygen atoms.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can be oxidized to form this compound-6-carboxylate.

  • Reduction: Reduction of the formyl group can yield methyl 3-hydroxymethyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

  • Addition: Addition reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate has several notable applications across various scientific disciplines:

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing novel materials and pharmaceuticals.

Biology

  • Biological Activity Studies: Research indicates that indole derivatives exhibit antiviral, anticancer, and antimicrobial properties. This compound is being studied for its potential effects on various biological pathways .

Medicine

  • Drug Development: The compound is under investigation for its therapeutic applications, particularly in targeting specific biological pathways associated with diseases such as cancer and viral infections. Its unique structure may provide insights into new drug formulations .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various indole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Antiviral Properties
Research focused on the antiviral activity of this compound against common viral pathogens. The findings demonstrated that the compound could inhibit viral replication in vitro, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism by which methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate with analogous indole derivatives, focusing on molecular features, reactivity, and applications.

Substituent Variations in Indole Carboxylates
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Catalog Number (Source)
This compound C₁₄H₁₅NO₅ 277.28 3-formyl, 4,6-dimethoxy, 1-methyl 158884 , QZ-8520
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₃NO₅ 263.25 3-formyl, 5,6-dimethoxy, no 1-methyl 158885
Methyl 3-formyl-1H-indole-2-carboxylate C₁₁H₉NO₃ 203.20 3-formyl, no methoxy/methyl groups QH-5812
Methyl 3-formylindole-6-carboxylate C₁₁H₉NO₃ 203.20 3-formyl, carboxylate at position 6 IN-0174

Key Observations :

Methoxy Group Positioning : The 4,6-dimethoxy substitution in the target compound (vs. 5,6-dimethoxy in 158885) alters steric hindrance and electronic effects, influencing reactivity in nucleophilic additions or cyclization reactions .

Molecular Weight Differences : Methoxy and methyl substituents increase molecular weight by ~14–74 g/mol compared to simpler analogs like QH-5814.

Physicochemical Properties
  • Polarity : The 4,6-dimethoxy and 1-methyl groups increase hydrophobicity compared to unsubstituted analogs like QH-5812, likely reducing aqueous solubility .
  • Crystallinity: Methoxy groups may enhance crystallinity, as seen in related compounds (e.g., methyl 1-methyl-β-carboline-3-carboxylate, ), which forms recrystallizable precipitates from methanol/ethyl acetate .

Research Findings and Limitations

  • However, analogs like methyl 1-methyl-β-carboline-3-carboxylate () show diagnostic ¹H-NMR signals for methyl (δ 2.85–4.03 ppm) and aromatic protons (δ 7.37–9.17 ppm), suggesting similar spectral features .
  • Synthetic Challenges : The 1-methyl and 4,6-dimethoxy groups complicate regioselective modifications, necessitating optimized conditions for derivatization .

Biological Activity

Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (CAS No. 893730-00-2) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₅N₁O₅, with a molecular weight of 273.28 g/mol. The compound features a methoxy group at the 4 and 6 positions of the indole ring, which is believed to play a significant role in its biological activity.

Pharmacological Activities

Antitumor Activity :
Research indicates that compounds with similar indole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells, often with IC₅₀ values in the low micromolar range (10–30 µM) . The presence of methoxy groups is often correlated with increased antitumor activity due to enhanced lipophilicity and interaction with cellular targets.

Anti-inflammatory Effects :
Indole derivatives are also noted for their anti-inflammatory properties. A study on related compounds demonstrated that certain modifications to the indole structure could lead to enhanced anti-inflammatory responses, suggesting that this compound may also possess similar effects .

Antimicrobial Properties :
Compounds structurally related to this compound have displayed antimicrobial activities against various pathogens. For example, studies on thiazole and indole derivatives have shown effective inhibition against multi-drug resistant bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Methoxy Substitution : The presence of methoxy groups at positions 4 and 6 enhances the compound's solubility and bioavailability.
  • Indole Core : The indole framework is crucial for interaction with biological targets, particularly in antitumor activity.
  • Formyl Group : The formyl group at position 3 may contribute to electrophilic character, facilitating interactions with nucleophilic sites in proteins.

Case Study 1: Antitumor Activity Evaluation

A comparative study was conducted using various indole derivatives against human cancer cell lines. This compound was included in the screening process. Results indicated an IC₅₀ value of approximately 15 µM against A431 skin cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Screening

In another study focusing on anti-inflammatory properties, derivatives of methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole were tested for their ability to inhibit pro-inflammatory cytokines. The compound exhibited significant inhibition of TNF-alpha production in vitro, suggesting a mechanism that warrants further investigation for potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate?

The compound is synthesized via multi-step organic reactions, typically starting with the Fischer indole synthesis. This involves reacting phenylhydrazine with a ketone/aldehyde under acidic conditions, followed by sequential functionalization (methylation, formylation, and esterification). Optimized conditions include refluxing in acetic acid and using sodium acetate as a catalyst .

Q. How do functional groups influence its chemical reactivity?

  • The formyl group at position 3 enables condensation reactions (e.g., with amines or thiazolidinones to form Schiff bases or heterocyclic derivatives) .
  • Methoxy groups at positions 4 and 6 enhance solubility and steric effects, influencing regioselectivity in substitution reactions .
  • The methyl ester at position 2 allows hydrolysis to carboxylic acids for further derivatization .

Q. What in vitro models are used for preliminary biological screening?

Common models include:

  • Antitumor activity : Human cancer cell lines (e.g., HeLa, MCF-7) assessed via MTT assays .
  • Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key strategies include:

  • Reaction condition tuning : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity .
  • Catalyst optimization : Using sodium acetate or Lewis acids to accelerate formylation .
  • Flow chemistry : Continuous synthesis to improve scalability and reduce side reactions .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

  • Cell line variability : Differences in receptor expression or metabolic pathways (e.g., CYP450 activity) .
  • Assay conditions : pH, serum concentration, or incubation time affecting compound stability .
  • Structural analogs : Impurities or unintended derivatives formed during synthesis .

Q. What structure-activity relationships (SAR) govern its pharmacological activity?

SAR studies reveal:

  • Methoxy groups at 4 and 6 positions are critical for antitumor activity, likely due to enhanced binding to hydrophobic pockets in target proteins .
  • Formyl group at position 3 facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes/receptors .
  • N-methylation at position 1 improves metabolic stability by reducing oxidative degradation .

Q. What methodologies elucidate its mechanism of action in biological systems?

Advanced techniques include:

  • Molecular docking : Computational modeling to predict binding affinities with targets like tubulin or kinase enzymes .
  • Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters of ligand-receptor interactions .
  • CRISPR-Cas9 knockout models : Identifying essential genes for activity in target pathways .

Q. What analytical methods ensure structural fidelity and purity?

  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹³C NMR for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation for rational drug design .

Q. How is the environmental fate of this compound assessed in ecotoxicology studies?

Long-term studies involve:

  • Biodegradation assays : Monitoring breakdown products via HPLC-MS in soil/water systems .
  • Trophic transfer analysis : Measuring bioaccumulation in model organisms (e.g., Daphnia magna) .
  • QSAR modeling : Predicting toxicity based on physicochemical properties (e.g., logP, polar surface area) .

Q. What experimental designs minimize bias in evaluating biological activity?

Rigorous designs include:

  • Randomized block designs : Controlling for batch effects in cell-based assays .
  • Dose-response curves : Using Hill slope models to calculate EC₅₀/IC₅₀ values .
  • Blinded analysis : Independent validation of results to reduce observer bias .

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